4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine
Overview
Description
4-(Diphenylmethyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine (4-DIPPSP) is a synthetic compound that is widely used in research laboratories for its unique properties. It is a versatile reagent that has a wide range of applications in organic synthesis, biochemistry, and pharmacology. 4-DIPPSP is a highly versatile compound due to its ability to be used in a variety of reactions and its high solubility in water. In addition, 4-DIPPSP has been shown to be stable under a wide range of temperatures and pH values. This makes it an ideal compound for use in laboratory experiments and research.
Mechanism of Action
Target of Action
It is known that similar compounds have been used as molecular templates for hosting water dimers .
Mode of Action
It is known that similar compounds can host water dimers within their structure . This suggests that the compound may interact with its targets by encapsulating them, leading to changes in their behavior or function.
Biochemical Pathways
The ability of similar compounds to host water dimers suggests that they may influence water-related biochemical pathways .
Pharmacokinetics
Similar compounds are known to be used as reductants in various reactions , which may suggest some degree of bioavailability.
Result of Action
The ability of similar compounds to host water dimers suggests that they may influence the behavior of water molecules in a cellular context .
Action Environment
It is known that similar compounds can function as reductants in various reactions , suggesting that they may be influenced by factors such as temperature and pH.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information .
Future Directions
The future directions for research on this compound could include exploring its potential uses in pharmaceutical applications, given the prevalence of piperazine derivatives in various drugs . Additionally, the compound could be investigated for its potential uses in materials science or as a building block in the synthesis of complex organic molecules.
Properties
IUPAC Name |
1-benzhydryl-4-(4-propan-2-yloxyphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-21(2)31-24-13-15-25(16-14-24)32(29,30)28-19-17-27(18-20-28)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,21,26H,17-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBRDZHMTPJNOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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